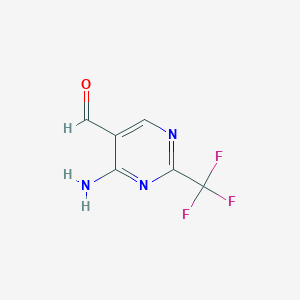

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde

Description

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine backbone substituted with an amino group at position 4, a trifluoromethyl group at position 2, and an aldehyde group at position 4. The molecular formula is inferred to be C₆H₄F₃N₃O, with a molecular weight of 203.11 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety provides reactivity for further derivatization, making the compound a valuable intermediate in pharmaceutical synthesis . It is typically stored at 2–8°C under light-protected conditions to preserve stability . Analytical methods such as HPLC and LC-MS are employed for purity assessment, with chromatographic conditions involving columns like Waters Spherisorb ODS2 .

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-13)4(10)12-5/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUCOUJCNASVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699195 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-50-0 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

Oxidation: 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Reduction: 4-Amino-2-(trifluoromethyl)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it can induce cell death through apoptosis and necrosis mechanisms, as evidenced by flow cytometry analyses . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the compound's biological activity, likely due to its influence on the electronic properties of the molecule .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The compound's IC50 values against COX-2 were comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in managing inflammatory conditions .

Agrochemical Applications

The incorporation of trifluoromethyl groups in agrochemicals has been a growing trend due to their ability to enhance biological activity and environmental stability. Compounds similar to this compound have been utilized in the development of novel pesticides and herbicides. These derivatives are designed to improve crop protection by targeting specific biochemical pathways in pests while minimizing environmental impact .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of several pyrimidine derivatives, including this compound, on human cancer cell lines. Results indicated significant cell viability reduction over time, with mechanisms involving apoptosis being confirmed through specific staining techniques .

- Anti-inflammatory Mechanisms : Research investigating the anti-inflammatory properties of pyrimidine derivatives revealed that compounds with a trifluoromethyl substituent exhibited potent inhibition of COX enzymes. This study utilized both in vitro assays and animal models to confirm the efficacy of these compounds in reducing inflammation markers .

- Agrochemical Development : A review on trifluoromethylpyridine derivatives highlighted their application in developing new agrochemicals aimed at pest control. The unique properties imparted by the trifluoromethyl group were shown to enhance the effectiveness of these compounds compared to traditional alternatives .

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde, differing in substituents, ring systems, or applications. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Pyrimidine and Pyridine Derivatives

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

- Structural Differences : Replaces the trifluoromethyl group with a methylthio (SCH₃) group at position 2.

- Applications : Serves as a precursor for antifungal agents, as demonstrated in pyrimidine carboxamide derivatives .

- Synthesis : Purified via silica column chromatography (20% ethyl acetate/hexane) and validated by LC-MS .

5-Amino-2-(trifluoromethyl)pyridine-4-carbaldehyde

- Structural Differences: Pyridine ring instead of pyrimidine, with amino and aldehyde groups at positions 5 and 4, respectively.

- Impact on Reactivity : The pyridine ring’s aromaticity may alter electronic properties compared to pyrimidine, affecting binding in medicinal chemistry applications .

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

- Structural Differences: Lacks the amino group at position 4.

- Functional Impact : Reduced hydrogen-bonding capacity, likely limiting its use in targeted drug design but retaining utility in agrochemical intermediates .

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

- Structural Differences: Cyclopentylamino substituent at position 4 and methylthio at position 2.

Analytical and Pharmacopeial Considerations

- Chromatography: The target compound and its analogs are analyzed using reversed-phase HPLC (e.g., Waters Spherisorb ODS2 columns) with stringent suitability criteria (tailing factor <1.3, RSD ≤2.0%) . For example, 4-amino-2-(trifluoromethyl)benzonitrile (a related impurity) elutes at 3.0 minutes under similar conditions .

- Purity Standards: Pharmacopeial guidelines limit impurities like 4-amino-2-(trifluoromethyl)benzonitrile to ≤0.1% in drug formulations, emphasizing the need for precise synthesis and purification .

Biological Activity

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde, with the chemical formula C6H4F3N3O, is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly as a scaffold for developing new therapeutic agents.

Antimicrobial Properties

Research indicates that compounds within the pyrimidine family, including 4-amino derivatives, exhibit significant antimicrobial activity. In a study evaluating various pyrimidine Schiff bases, it was found that modifications to the amino group can enhance antibacterial effects against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa . This suggests that this compound may similarly possess antimicrobial properties.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. For instance, derivatives of 5-hydroxymethylpyrimidine demonstrated cytotoxic effects against several cancer cell lines, including HeLa and K562 . The presence of the trifluoromethyl group in this compound could enhance its lipophilicity and biological activity, potentially leading to improved efficacy against cancer cells.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. Pyrimidines often modulate biological pathways by binding to these targets, influencing cellular processes such as proliferation and apoptosis .

Comparative Biological Activity

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (HeLa) | To be determined |

| 5-Hydroxymethylpyrimidine | Anticancer (K562) | 53.02 |

| Pyrimidine Schiff Bases | Antibacterial (various strains) | MIC: 16 µg/mL |

Case Study: Synthesis and Evaluation of Pyrimidine Derivatives

A recent study synthesized various pyrimidine derivatives, including those based on 4-amino structures. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines and showed promising results. For example, a derivative with a similar structure exhibited an IC50 value of 53.02 µM against gastric adenocarcinoma cells .

Pharmacokinetic Properties

Pharmacokinetic studies have demonstrated that certain pyrimidines exhibit favorable profiles, including sufficient oral bioavailability and low toxicity levels in animal models. For instance, some derivatives showed clearance rates of approximately 82.7 mL/h/kg after intravenous administration . These findings indicate that this compound may also possess advantageous pharmacokinetic characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via oxidation of 4-amino-2-(methylthio)pyrimidine-5-methanol using manganese(IV) oxide (MnO₂) in chloroform. Key variables include temperature (20–55°C), reaction time (4–16 h), and solvent choice. For example, a 96% yield is achieved at 55°C for 4 hours . Cyclocondensation reactions with potassium carbonate in DMF at 120°C for 16 hours are also effective .

- Optimization Table :

| Temperature (°C) | Time (h) | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| 20 | 16 | MnO₂/CHCl₃ | 51.6 |

| 55 | 4 | MnO₂/CHCl₃ | 96 |

| 120 | 16 | K₂CO₃/DMF | 75–85 |

Q. What safety precautions are critical when handling this compound?

- Handling : Use PPE (gloves, goggles), maintain inert atmosphere (N₂/Ar), and store at 2–8°C in dark conditions .

- Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation). Emergency measures include rinsing with water (P305+P351+P338) and immediate medical consultation (P310) .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR/IR Spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and pyrimidine ring structure .

- HPLC : Used for purity assessment; retention time comparison against standards (e.g., 3.0 minutes for related impurities) .

Advanced Research Questions

Q. How can impurities like 4-amino-2-(trifluoromethyl)benzonitrile be quantified during pharmaceutical synthesis?

- Method : Reverse-phase HPLC with a Waters Spherisorb ODS-2 column (L1). Mobile phase: Acetonitrile/water (gradient). Detection at 254 nm. Relative response factor: 1.4 for the impurity vs. the API .

- Acceptance Criteria : ≤0.1% impurity (USP standards) .

Q. What strategies improve regioselectivity in derivatization reactions involving the aldehyde group?

- Approach :

Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the aldehyde during nucleophilic substitutions.

Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization .

pH Control : Basic conditions (K₂CO₃/DMF) favor cyclocondensation without side oxidation .

Q. How do structural modifications (e.g., trifluoromethyl vs. methylthio groups) impact biological activity?

- Case Study : Pyrimidine-5-carboxamides with trifluoromethyl groups show enhanced antifungal activity due to increased lipophilicity and metabolic stability .

- SAR Insights :

- Trifluoromethyl groups improve membrane permeability (logP ~1.3 vs. ~0.8 for methylthio analogs) .

- Methylthio substituents may act as hydrogen bond acceptors, altering target binding .

Q. What computational tools predict reactivity for designing novel derivatives?

- Tools :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : reports yields from 51.6% to 96% under varying conditions. Resolution involves kinetic studies to identify rate-limiting steps (e.g., oxidation efficiency of MnO₂ at different temperatures) .

- Impurity Detection : While uses HPLC with a 3.0-minute retention time, method transfer requires column equivalency testing (e.g., USP ⟨621⟩ guidelines) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.